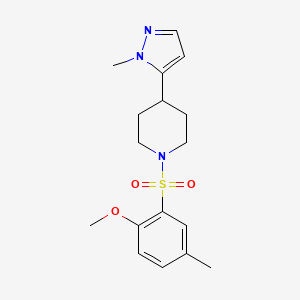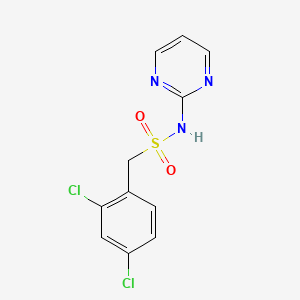
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide, also known as A-769662, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
作用機序
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide activates AMPK by allosterically binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme, which enhances its activity towards its downstream targets. AMPK activation by this compound results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for cellular energy homeostasis. In addition, this compound has been shown to inhibit mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of mTOR signaling. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation in animal models of neurodegenerative disorders, and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide is its potency and specificity towards AMPK activation. This allows for the precise modulation of cellular energy homeostasis, which is important for studying the role of AMPK in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
For 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide research include the development of more potent and selective activators of AMPK, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyrimidine in the presence of sodium hydride to form 1-(2,4-dichlorophenyl)-2-amino-4,6-dimethylpyrimidine. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, this compound.
科学的研究の応用
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells by activating AMPK. In cancer, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-9-3-2-8(10(13)6-9)7-19(17,18)16-11-14-4-1-5-15-11/h1-6H,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNRDRYMRYPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
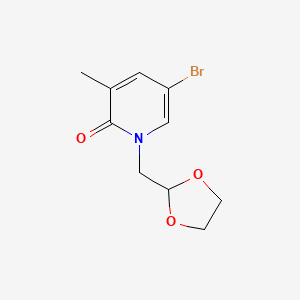
![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
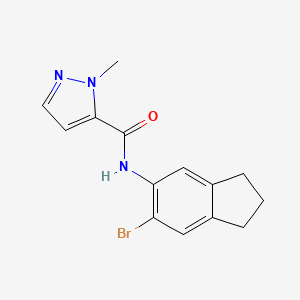
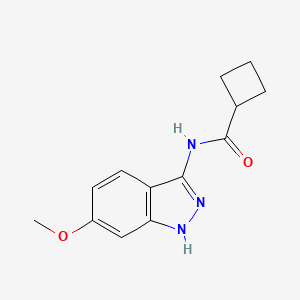
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
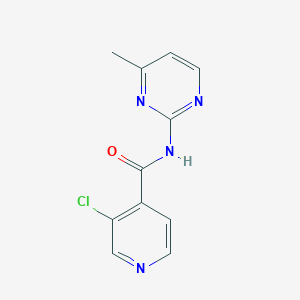
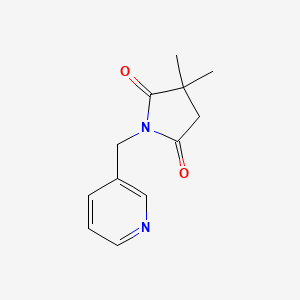
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
